

Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine

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Compound of Interest

Compound Name: *N*-(Hex-5-en-2-yl)aniline

Cat. No.: B15263680

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2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound that presents as a white to off-white or slightly yellow crystalline powder at room temperature.^{[2][3][4]} It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Minoxidil, a medication used for the treatment of hair loss.^{[4][5][6]} The compound is characterized by its pyrimidine core with two amino group substituents and a chlorine atom.^[4]

Property	Value	Source
Molecular Formula	C ₄ H ₅ ClN ₄	[4][7]
Molecular Weight	144.56 g/mol	[4][7]
Appearance	White to off-white/slightly yellow crystalline powder	[2][3][4]
Melting Point	198-202 °C	[4]
Boiling Point	438.3 ± 48.0 °C at 760 mmHg	[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.	[2][4]
pKa	3.66 ± 0.10 (Predicted)	[2]
Density	1.564 g/cm ³	[4]
Flash Point	218.9 °C	[4]
Refractive Index	1.702	[4]

Hazards and Toxicological Profile

2,4-Diamino-6-chloropyrimidine is classified as a hazardous substance and requires careful handling.[3][7][8]

GHS Hazard Statements:

- H302: Harmful if swallowed.[7][8]
- H315: Causes skin irritation.[7][8]
- H319: Causes serious eye irritation.[7][8]
- H335: May cause respiratory irritation.[8]

Toxicity Type	Data	Source
Acute Oral Toxicity	Category 4	[8]
Toxicity to Fish	LC50: 956.5 mg/L (96 h)	[9]
Toxicity to Daphnia	LC50: 13 mg/L (48 h, Daphnia magna)	[9]
Toxicity to Algae	EC50: 6.1 mg/L (96 h)	[9]

Safety Precautions and Handling:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][8] In case of insufficient ventilation, use a full-face respirator.[9]
- Engineering Controls: Use only in a well-ventilated area.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]
- Handling: Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation and accumulation.[3] Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[3][8]
- Incompatible Materials: Strong oxidizing agents.[8]
- Hazardous Decomposition Products: Carbon oxides, hydrogen chloride, and nitrogen oxides may be generated during thermal decomposition or combustion.[8]

Experimental Protocols: Synthesis of 2,4-Diamino-6-chloropyrimidine

The synthesis of 2,4-diamino-6-chloropyrimidine is a well-documented process, typically involving a two-step procedure starting from guanidine hydrochloride and ethyl cyanoacetate. [5][6][10]

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

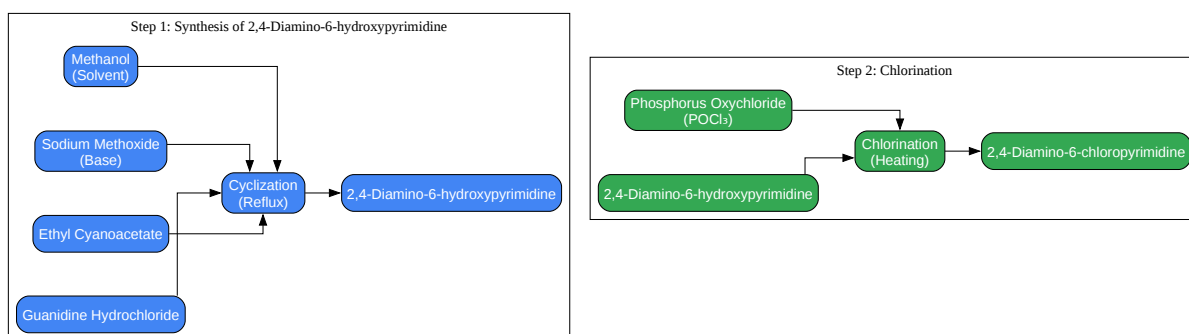
- Reaction: Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base, such as sodium methoxide, in a solvent like methanol.[\[5\]](#) The mixture is heated to reflux to facilitate cyclization.[\[5\]](#)
- Procedure:
 - Add guanidine hydrochloride and methanol to a reaction flask.
 - Add sodium methoxide and heat the mixture to 60-70°C with stirring for 30 minutes.[\[5\]](#)
 - Slowly add ethyl cyanoacetate to the reaction mixture while maintaining the temperature at 60-70°C.[\[5\]](#)
 - Continue stirring for at least 3 hours after the addition is complete.[\[5\]](#)
 - Cool the reaction to 40-50°C and concentrate to remove the solvent.[\[5\]](#)
 - Add water to the residue and adjust the pH to 7 with acetic acid while keeping the temperature between 0-10°C.[\[5\]](#)
 - Filter the resulting precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[\[5\]](#)

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

- Reaction: The intermediate, 2,4-diamino-6-hydroxypyrimidine, is chlorinated using phosphorus oxychloride (POCl_3).[\[10\]](#)[\[11\]](#)
- Procedure:
 - Add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.[\[10\]](#)
 - Heat the mixture to 97°C and stir for 17 hours.[\[10\]](#)[\[12\]](#)
 - Slowly pour the reaction solution into ice water.[\[10\]](#)[\[12\]](#)
 - Stir the resulting solution at 90°C for 1 hour.[\[10\]](#)[\[12\]](#)

- Adjust the pH to 8 with sodium hydroxide.[10][12]
- Extract the product with ethyl acetate.[10][12]
- Combine the organic layers, dry with sodium sulfate, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine as a white solid.[10][12]

Visualizations



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Caption: Synthesis workflow for 2,4-Diamino-6-chloropyrimidine.

Due to the nature of 2,4-diamino-6-chloropyrimidine as a synthetic intermediate, information regarding its direct involvement in specific biological signaling pathways is not readily available. The provided diagram illustrates the experimental workflow for its synthesis.

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